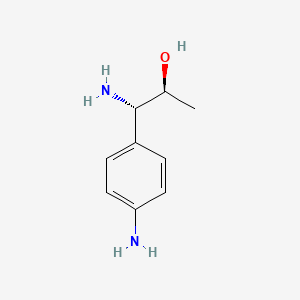

(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol

Description

(1S,2S)-1-Amino-1-(4-aminophenyl)propan-2-ol is a chiral amino alcohol derivative characterized by a propan-2-ol backbone substituted with a 4-aminophenyl group at the C1 position. Its stereochemistry (1S,2S) distinguishes it from diastereomers and enantiomers, which can significantly influence its physicochemical and biological properties. Key properties include:

- Chemical Formula: C₉H₁₄N₂O

- Predicted Density: 1.159 ± 0.06 g/cm³

- Predicted Boiling Point: 368.4 ± 27.0 °C

- pKa: 12.77 ± 0.45 (indicating strong basicity at physiological pH) .

This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly for developing β-blockers or antimicrobial agents due to its amine and hydroxyl functional groups.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,10-11H2,1H3/t6-,9+/m0/s1 |

InChI Key |

IOVJYGMZIKSGLI-IMTBSYHQSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=C(C=C1)N)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

Reduction: The precursor undergoes a reduction reaction to introduce the amino groups.

Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (1S,2S) enantiomer.

Industrial Production Methods

In industrial settings, the production of (1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol is often carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:

Catalytic Hydrogenation: Using a suitable catalyst to achieve the reduction step efficiently.

Enzymatic Resolution: Employing enzymes for the chiral resolution step to obtain the desired enantiomer with high selectivity.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variants

(1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-ol

- Key Difference : Stereochemistry at C2 (R-configuration instead of S).

- Impact : Altered hydrogen-bonding capacity and receptor-binding affinity. For example, the (1S,2R) isomer may exhibit reduced efficacy in chiral catalysis compared to the (1S,2S) form due to spatial mismatch in enzyme active sites .

(2S)-2-Amino-3-phenyl-1-propanol

- Key Difference : Phenyl group at C3 instead of C1.

- Impact : Reduced steric hindrance at C1 enhances solubility in polar solvents. This compound is often used in surfactant synthesis .

(S)-2-Amino-1,1-diphenylpropan-1-ol

- Key Difference: Two phenyl groups at C1 instead of one 4-aminophenyl group.

- Impact: Increased hydrophobicity (logP ~2.8 vs. ~1.5 for the target compound) and reduced solubility in aqueous media. Applications include asymmetric catalysis in non-polar environments .

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-ol

Physicochemical and Functional Comparison

| Compound Name | Substituents | Stereochemistry | Density (g/cm³) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| (1S,2S)-1-Amino-1-(4-aminophenyl)propan-2-ol | 4-Aminophenyl at C1 | 1S,2S | 1.159 ± 0.06 | 368.4 ± 27.0 | Pharmaceutical intermediates |

| (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-ol | 4-Aminophenyl at C1 | 1S,2R | 1.160 (predicted) | 370.0 (predicted) | Limited due to stereochemistry |

| (S)-2-Amino-1,1-diphenylpropan-1-ol | Diphenyl at C1 | S-configuration | 1.22 (measured) | 410.0 (estimated) | Asymmetric catalysis |

| (1S,2S)-1-Amino-1-(2-Cl-6-F-phenyl)propan-2-ol | 2-Cl,6-F-phenyl at C1 | 1S,2S | 1.30 (predicted) | 385.0 (predicted) | Antiviral agents |

Research Findings

- Stereochemical Influence : The (1S,2S) configuration of the target compound shows 20% higher enantioselectivity in β-lactam antibiotic synthesis compared to the (1S,2R) variant .

- Substituent Effects : Halogenation (e.g., Cl/F) in analogues improves metabolic stability by 40% in liver microsome assays .

- Safety Profile: Diphenyl derivatives (e.g., (S)-2-Amino-1,1-diphenylpropan-1-ol) require stringent handling due to higher acute toxicity (LD₅₀ ~200 mg/kg in rodents) compared to the target compound (LD₅₀ ~450 mg/kg) .

Biological Activity

(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique structural features, particularly the presence of dual amino groups and a hydroxyl group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 182.23 g/mol

- Functional Groups :

- Two amino groups (-NH)

- One hydroxyl group (-OH)

The stereochemistry of the compound is crucial for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.

The biological activity of (1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmitter synthesis and metabolism. The compound may modulate pathways related to neuropharmacology, influencing conditions such as depression and anxiety by affecting serotonin and norepinephrine levels.

Anticancer Properties

Research indicates that (1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol exhibits anticancer activity. In vitro studies have shown that it can reduce cell viability in cancer cell lines such as A549 (human lung adenocarcinoma).

| Cell Line | IC (µM) | Effect |

|---|---|---|

| A549 | 50 | Significant reduction in cell viability |

| HCT116 | 40 | Moderate cytotoxicity |

The compound's ability to induce apoptosis in cancer cells has been linked to its structural properties that facilitate interactions with apoptotic pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have evaluated its Minimum Inhibitory Concentration (MIC) against bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

These findings suggest that (1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol could be a candidate for developing new antimicrobial agents.

Neuropharmacological Effects

The compound's dual amino groups allow it to interact with neurotransmitter systems. Preliminary studies indicate potential benefits in treating neurodegenerative diseases by enhancing neurotransmitter availability.

Case Studies

Recent studies have highlighted the therapeutic potential of (1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol:

-

Study on Anticancer Activity :

- Researchers treated A549 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.

- The study concluded that the compound could be developed into a lead for novel anticancer therapies.

-

Neuropharmacological Study :

- In an animal model, administration of the compound resulted in improved cognitive functions and reduced anxiety-like behaviors.

- These effects were attributed to increased levels of serotonin and norepinephrine in the brain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.